1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(cyclopentylthio)ethanone
Description
1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(cyclopentylthio)ethanone is a synthetic organic compound featuring a 1,4-thiazepane core (a seven-membered heterocyclic ring containing sulfur and nitrogen) substituted at position 7 with a 2-chlorophenyl group. The nitrogen atom of the thiazepane is further functionalized with an ethanone moiety bearing a cyclopentylthio substituent.
Properties
IUPAC Name |
1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-2-cyclopentylsulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClNOS2/c19-16-8-4-3-7-15(16)17-9-10-20(11-12-22-17)18(21)13-23-14-5-1-2-6-14/h3-4,7-8,14,17H,1-2,5-6,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYAUURGWSXVPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N2CCC(SCC2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(cyclopentylthio)ethanone typically involves multiple steps, starting with the formation of the thiazepane ring This can be achieved through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for improved reaction control and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(cyclopentylthio)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(cyclopentylthio)ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(cyclopentylthio)ethanone involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function through binding interactions, leading to various biological effects. The specific pathways involved depend on the target and the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-(Cyclopentylthio)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone
- Structural Differences : Replaces the 2-chlorophenyl group with a thiophen-2-yl ring. Thiophene is an electron-rich aromatic heterocycle, contrasting with the electron-withdrawing chlorine substituent in the target compound.
- Impact on Properties: Electronic Effects: Thiophene’s electron-rich nature may enhance π-π stacking interactions with biological targets compared to the electron-deficient 2-chlorophenyl group. Synthetic Accessibility: Thiophene derivatives are often easier to functionalize than chlorophenyl analogs due to reduced steric hindrance .
1-(2-Chlorophenyl)ethanone
- Structural Simplicity : Lacks the thiazepane and cyclopentylthio groups, reducing molecular complexity.
- Functional Role : Acts as a precursor in synthesizing chlorophenyl-containing compounds. Its simpler structure is associated with lower bioactivity but higher stability.
- Physicochemical Data :
Data Table: Key Structural and Functional Comparisons
Research Findings and Mechanistic Insights
- Target Compound: No direct pharmacological data are available. However, the 1,4-thiazepane scaffold is known to interact with GABA receptors and serotonin transporters in related compounds, suggesting possible neuroactive properties.
- Thiophene Analog : Demonstrated moderate pesticidal efficacy in preliminary screens, attributed to sulfur-mediated enzyme inhibition .
Biological Activity
1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(cyclopentylthio)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented structurally as follows:
- Chemical Formula : C₁₅H₁₈ClN₃S₂
- Molecular Weight : 319.89 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Research indicates that it may exhibit:
- Anticancer Activity : Preliminary studies suggest that the compound can inhibit tumor growth by interfering with cell cycle regulation and promoting apoptosis in cancer cells.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers, potentially through modulation of cytokine production.
Biological Activity Data
A summary of the biological activities observed in various studies is presented in the table below:
Case Study 1: Anticancer Efficacy
In a study conducted by Queener et al., the compound was synthesized and evaluated for its anticancer properties. It demonstrated significant cytotoxicity against several cancer cell lines, particularly HCT-116 (colon cancer) and HepG-2 (liver cancer), outperforming standard chemotherapeutics like doxorubicin in terms of efficacy.
Case Study 2: Anti-inflammatory Properties
Research published by Patil et al. highlighted the anti-inflammatory potential of the compound. It was found to significantly reduce pro-inflammatory cytokines in vitro, suggesting a possible therapeutic role in inflammatory diseases.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of any drug candidate. Current data on the pharmacokinetics of this compound is limited but ongoing studies are expected to provide insights into its absorption, distribution, metabolism, and excretion (ADME) properties.
Toxicity Profile
Preliminary toxicity assessments indicate that the compound exhibits low acute toxicity; however, further detailed toxicological studies are necessary to evaluate long-term effects and safety profiles.
Q & A
Q. What synthetic strategies are recommended for preparing 1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(cyclopentylthio)ethanone?
A modular approach is advised:
- Step 1 : Synthesize the 1,4-thiazepane core via cyclization of 2-chlorobenzaldehyde derivatives with cysteamine derivatives under acidic conditions (e.g., HCl in ethanol) .
- Step 2 : Introduce the cyclopentylthio moiety using nucleophilic substitution. For example, react the thiazepane intermediate with cyclopentyl mercaptan and a base (e.g., K₂CO₃) in DMF at 60–80°C .
- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity by HPLC (>95%) .
Q. How can NMR spectroscopy validate the structure of this compound?
- ¹H NMR : Identify aromatic protons (δ 7.2–7.6 ppm for 2-chlorophenyl), thiazepane protons (δ 3.0–4.0 ppm for N–CH₂–S), and cyclopentyl protons (δ 1.5–2.5 ppm) .
- ¹³C NMR : Confirm carbonyl (δ ~200 ppm), thiazepane carbons (δ 40–60 ppm), and cyclopentyl carbons (δ 25–35 ppm) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign stereochemistry if present .
Q. What are the critical solubility and stability considerations for this compound?
- Solubility : Test in DMSO (high solubility) and aqueous buffers (low solubility). Adjust with co-solvents (e.g., 10% DMSO in PBS) for biological assays .
- Stability : Store at –20°C under inert atmosphere. Monitor degradation via LC-MS over 72 hours at room temperature to assess hydrolytic susceptibility of the thioether bond .
Advanced Research Questions
Q. How can stereochemical ambiguities in the 1,4-thiazepane ring be resolved?
- X-ray crystallography : Grow single crystals via slow evaporation in ethanol/water (1:1). Analyze using a diffractometer (e.g., Cu-Kα radiation) to determine bond angles (e.g., C–S–C ~105°) and confirm chair conformation of the thiazepane ring .
- Computational modeling : Compare experimental data (e.g., R-factor = 0.075 ) with DFT-optimized structures (B3LYP/6-31G* level) to validate stereoisomer stability .
Q. How should contradictory spectral data (e.g., unexpected MS fragments) be addressed?
- Hypothesis testing : If the molecular ion ([M+H]⁺) is absent in EI-MS, switch to ESI-MS for softer ionization. Cross-validate with HRMS (e.g., m/z 365.0821 calculated for C₁₈H₂₁ClNOS⁺ ).
- Fragmentation analysis : Compare observed fragments (e.g., m/z 154 for cyclopentylthio loss) with in silico predictions (e.g., NIST MS Database ).
Q. What methodologies optimize yield in the final coupling step?
- DoE (Design of Experiments) : Vary temperature (50–100°C), solvent (DMF vs. THF), and catalyst (e.g., Pd(OAc)₂ for C–S bond formation). Use response surface modeling to identify optimal conditions (e.g., 80°C in DMF, 12 hours) .
- In situ monitoring : Track reaction progress via TLC (Rf = 0.4 in hexane/EtOAc 3:1) or inline IR spectroscopy (disappearance of carbonyl stretch at ~1700 cm⁻¹) .
Q. How can computational tools predict biological activity?
- Molecular docking : Use AutoDock Vina to model interactions with targets like GABA receptors (homology model based on PDB 4COF). Prioritize poses with ΔG < –8 kcal/mol .
- QSAR : Train models on thiazepane derivatives (IC₅₀ data) to correlate logP and polar surface area with activity. Validate via leave-one-out cross-validation (R² > 0.7) .
Data Contradiction Analysis
Q. How to resolve discrepancies between theoretical and experimental LogP values?
- Experimental validation : Measure LogP via shake-flask method (octanol/water partitioning). If experimental LogP (e.g., 3.2) differs from predicted (e.g., 2.8 via XLogP3 ), reassess protonation states or hydration effects .
- Parameter adjustment : Refine computational models by incorporating solvent-accessible surface area (SASA) or explicit water molecules .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
